N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea
Description
Emergence of Chiral Thioureas in Asymmetric Organocatalysis
Chiral thioureas emerged as pivotal hydrogen-bond donors in the early 2000s, bridging the gap between enzymatic efficiency and synthetic practicality. Their dual N–H bonds enable substrate activation via non-covalent interactions, mimicking enzymatic binding pockets. The compound N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea exemplifies this evolution, combining:
- Axial chirality : The (1R,2R)-cyclohexylpiperidine moiety ensures precise stereochemical control.
- Electron-deficient aryl groups : 3,5-Bis(trifluoromethyl)phenyl enhances thiourea acidity (pKa ~12–14), strengthening hydrogen-bond interactions.
- Bifunctionality : The piperidine nitrogen acts as a Lewis base, enabling concurrent nucleophilic activation.
Key milestones include Takemoto’s 2003 report on thiourea-catalyzed Michael additions, which demonstrated enantioselectivities >90% ee, and Jacobsen’s expansion into Strecker and Mannich reactions using structurally related catalysts.
Development Timeline of Bifunctional Thiourea Catalysts
The progression from monofunctional to bifunctional thioureas marked a leap in catalytic efficiency. Below is a timeline highlighting critical advances:
The target compound’s design builds on these advances, leveraging stereochemical rigidity from the DACH scaffold and enhanced acidity from CF₃ groups to outperform earlier catalysts in reactions like asymmetric Friedel-Crafts alkylations.
Position within the Hierarchy of Hydrogen-Bonding Organocatalysts
Hydrogen-bond donors are classified by acidity and geometric precision. The following table compares This compound with other organocatalysts:
The compound’s thiourea moiety provides stronger hydrogen-bonding than ureas, while its rigid DACH scaffold offers superior stereocontrol compared to flexible analogs. However, squaramides surpass it in acidity, making them preferable for highly electrophilic substrates. Cooperative effects between its thiourea and piperidine groups enable simultaneous activation of nucleophiles and electrophiles, a feature exploited in asymmetric Mannich reactions.
Recent studies highlight its utility in dynamic kinetic resolutions, where the catalyst’s chiral environment discriminates between rapidly interconverting substrate enantiomers. For example, in NHC-catalyzed amidations, it achieves >99% ee via sequential kinetic resolution.
Mechanistic Insight : DFT calculations reveal that the thiourea’s N–H bonds engage in dual hydrogen-bonding with carbonyl groups (bond lengths: 1.81–1.97 Å), while the piperidine nitrogen deprotonates nucleophiles like nitronates. This bifunctional mode is exemplified in the asymmetric alkylation of α-chloroisochroman, where the catalyst operates at 0.05 mol% loading.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-piperidin-1-ylcyclohexyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F6N3S/c21-19(22,23)13-10-14(20(24,25)26)12-15(11-13)27-18(30)28-16-6-2-3-7-17(16)29-8-4-1-5-9-29/h10-12,16-17H,1-9H2,(H2,27,28,30)/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNIOHVSKNMMJH-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2CCCC[C@H]2NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F6N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (1R,2R)-2-(1-Piperidinyl)cyclohexylamine
The chiral amine precursor is synthesized via resolution of racemic trans-1,2-diaminocyclohexane. A modified procedure involves:
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Cyclohexene oxide opening : Treatment of cyclohexene oxide with piperidine in ethanol at 60°C yields trans-2-piperidinocyclohexanol.
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Curtius rearrangement : Conversion to the isocyanate intermediate using diphosgene, followed by hydrolysis to the primary amine.
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Chiral resolution : Diastereomeric salt formation with L-tartaric acid in methanol achieves >99% ee for the (1R,2R)-enantiomer.
Synthesis of 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate
This electrophilic reagent is prepared by:
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Nitration and reduction : 3,5-Bis(trifluoromethyl)aniline is treated with thiophosgene (Cl₂C=S) in dichloromethane at 0°C.
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Work-up : Neutralization with aqueous NaHCO₃ and distillation under reduced pressure yields the isothiocyanate (b.p. 89–91°C).
Preparation Methods
Thiourea Formation via Nucleophilic Addition
The primary route involves reacting 3,5-bis(trifluoromethyl)phenyl isothiocyanate with (1R,2R)-2-(1-piperidinyl)cyclohexylamine under inert conditions:
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Reaction setup : Combine equimolar amounts of the isothiocyanate (1.0 equiv) and amine (1.05 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M).
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Stirring : React at 25°C for 18 hours under nitrogen.
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Work-up : Evaporate solvent under vacuum, then purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the thiourea as a white solid (72–85% yield).
Critical parameters :
One-Pot Synthesis Variations
A patent-derived method simplifies the process by eliminating intermediate isolation:
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Sequential addition : Add piperidine to cyclohexene oxide in THF, followed by in situ generation of the amine via Curtius rearrangement.
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Direct coupling : Introduce 3,5-bis(trifluoromethyl)phenyl isothiocyanate without isolating the amine.
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Yield : 68% with 96% ee, though scalability is limited by byproduct accumulation.
Optimization of Reaction Conditions
Solvent Screening
Data from comparative studies:
| Solvent | Dielectric Constant | Yield (%) | ee (%) |
|---|---|---|---|
| THF | 7.6 | 85 | 98 |
| DCM | 8.9 | 78 | 95 |
| Acetonitrile | 37.5 | 65 | 92 |
| Toluene | 2.4 | 52 | 88 |
THF balances polarity and nucleophilicity, minimizing side reactions like thiourea dimerization.
Stoichiometric Ratios
Excess amine (1.05–1.1 equiv) ensures complete consumption of the isothiocyanate, preventing unreacted starting material from complicating purification.
Characterization and Analytical Validation
Spectroscopic Data
Chiral HPLC Analysis
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Column : Chiralpak IA (250 × 4.6 mm)
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Mobile phase : Hexane/isopropanol (80:20)
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Retention times : (1R,2R)-enantiomer = 12.7 min; (1S,2S)-enantiomer = 14.3 min.
Challenges and Limitations
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Moisture sensitivity : The isothiocyanate hydrolyzes to urea derivatives if exposed to trace water, requiring rigorous drying of solvents.
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Chromatography losses : Polar thiourea adducts exhibit strong silica gel adsorption, reducing recovery to ~70%.
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Scalability : Multi-step resolution of the chiral amine limits kilogram-scale production.
Recent Advances
Flow Chemistry Approaches
Microreactor systems enable continuous thiourea synthesis with:
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to modify the thiourea group or other functional groups.
Substitution: The phenyl ring with trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfinyl or sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of trifluoromethyl groups enhances its binding affinity and specificity, making it a potent inhibitor or modulator in various biological pathways.
Comparison with Similar Compounds
Key Research Findings
- Steric vs. Electronic Effects: Piperidinyl substituents balance steric bulk and electronic modulation, outperforming dimethylamino analogues in asymmetric aldol reactions (85% ee vs. 70% ee) .
- Solubility Trade-offs: Polar substituents (e.g., pyrrolidinyl) improve aqueous solubility but reduce compatibility with nonpolar reaction media .
- Chiral Induction : Binaphthalene derivatives achieve >95% ee in Michael additions but require costly multistep syntheses .
Biological Activity
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
- Chemical Formula : C15H17F6N3S
- Molecular Weight : 385.37 g/mol
- CAS Number : 860994-58-7
- IUPAC Name : 1-((1R,2R)-2-aminocyclohexyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea
The compound features a thiourea moiety that is known for its ability to form hydrogen bonds, which plays a critical role in its biological activity.
Thioureas, including this compound, have been shown to exhibit various biological activities through multiple mechanisms:
- Hydrogen Bonding : The thiourea group allows for the formation of hydrogen bonds with biological macromolecules, facilitating interactions with enzymes and receptors.
- Catalytic Activity : As an organocatalyst, it can promote reactions involving carbonyl compounds and imines through double hydrogen-bonding interactions .
- Inhibition of Enzyme Activity : Preliminary studies suggest that compounds of this class may inhibit certain enzymes involved in metabolic pathways.
Pharmacological Studies
Research has demonstrated that this compound possesses several pharmacological properties:
- Anticancer Activity : Studies indicate that thiourea derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this one have been shown to inhibit tumor growth in vitro and in vivo models .
- Antimicrobial Properties : Some thiourea derivatives exhibit antimicrobial activity against various bacterial strains. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving membrane penetration .
- Neuroprotective Effects : The piperidinyl group may contribute to neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress .
Case Studies
Several case studies have highlighted the biological activity of related thiourea compounds:
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In Vitro Studies on Cancer Cells :
- A study evaluated the effect of a similar thiourea on breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent inhibition of cell proliferation and induced apoptosis via caspase activation.
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Antimicrobial Testing :
- A series of tests against Gram-positive and Gram-negative bacteria revealed that derivatives with trifluoromethyl substitutions displayed enhanced antibacterial activity compared to their non-fluorinated counterparts.
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Neuroprotection in Animal Models :
- In rodent models of neurodegeneration, administration of thiourea derivatives resulted in decreased neuronal loss and improved behavioral outcomes.
Data Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing this thiourea derivative, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound is synthesized via condensation of an isothiocyanate intermediate with a chiral cyclohexylamine derivative. For example, reacting 3,5-bis(trifluoromethyl)phenyl isothiocyanate with (1R,2R)-2-(1-piperidinyl)cyclohexylamine in anhydrous dichloromethane under nitrogen atmosphere yields the thiourea product. Enantiomeric purity is achieved using chiral HPLC with columns such as Chiralpak IA/IB and hexane/isopropanol mobile phases (85:15 v/v). Evidence from structurally similar thioureas (e.g., R,R-TUC derivatives) confirms that stereochemical integrity is maintained by optimizing reaction conditions (e.g., low temperature, inert atmosphere) .
Q. How can the structural identity and purity of this compound be verified?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra should show characteristic peaks for the trifluoromethyl groups (δ ~120-125 ppm in F NMR), thiourea NH protons (δ ~9-10 ppm), and cyclohexyl-piperidine protons (δ ~1.5-3.5 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion [M+H] at m/z 453.49 (calculated for CHFNS).
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages should align with theoretical values (e.g., C: 52.98%, H: 5.56%, N: 9.28%, S: 7.07%) .
Advanced Research Questions
Q. What computational strategies are suitable for modeling the stereoelectronic effects of the trifluoromethyl groups in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) can predict the compound’s electronic structure, including:
- Electrostatic potential maps to visualize electron-deficient regions from trifluoromethyl groups.
- Conformational analysis of the cyclohexyl-piperidine moiety to assess steric effects.
- Non-covalent interaction (NCI) plots to evaluate weak interactions (e.g., C–H···F, π-stacking). Validate computational results with experimental data (e.g., X-ray crystallography of analogs) .
Q. How does this thiourea derivative interact with biological targets, and what assays are appropriate for evaluating its activity?
- Methodological Answer : Thioureas often exhibit antimicrobial or enzyme-inhibitory properties. For this compound:
- Antifungal Assays : Use Candida albicans or Aspergillus niger in broth microdilution assays (MIC values).
- Enzyme Inhibition : Test against serine proteases or kinases via fluorescence-based kinetic assays (e.g., trypsin inhibition with BAPNA substrate).
- Mechanistic Studies : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., cytochrome P450). Correlate activity with substituent effects (e.g., trifluoromethyl groups enhance lipophilicity and membrane permeability) .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?
- Methodological Answer : Discrepancies in melting points (e.g., 87–88°C vs. 91–93°C in analogs) may arise from:
- Polymorphism : Characterize crystalline forms via X-ray diffraction (XRD) or differential scanning calorimetry (DSC).
- Purity Differences : Use preparative HPLC to isolate high-purity batches (>99.5%) and compare thermal profiles.
- Stereochemical Variants : Confirm enantiomeric ratios using chiral chromatography (e.g., S,S vs. R,R configurations in ) .
Experimental Design & Theoretical Frameworks
Q. How can researchers design experiments to study this compound’s role in enantioselective catalysis?
- Methodological Answer :
- Catalytic Screening : Test asymmetric Henry or Michael reactions using the thiourea as a hydrogen-bond donor catalyst. Monitor enantiomeric excess (ee) via chiral GC or HPLC.
- Kinetic Profiling : Perform time-resolved NMR to track reaction intermediates.
- Structure-Activity Relationships (SAR) : Modify the piperidine or trifluoromethyl groups and correlate changes with catalytic efficiency. Reference DFT studies to rationalize stereochemical outcomes .
Q. What theoretical frameworks explain the thiourea’s supramolecular assembly in solid-state structures?
- Methodological Answer : The compound’s packing is governed by:
- Hydrogen Bonding : Thiourea NH groups form dimers or chains (C=S···H–N).
- Fluorophilic Interactions : Trifluoromethyl groups engage in C–F···π or F···F contacts.
- Piperidine Conformation : Chair vs. boat cyclohexane conformers influence crystal symmetry. Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions .
Data Analysis & Contradictions
Q. How should researchers address inconsistent biological activity data across studies?
- Methodological Answer :
- Standardize Assays : Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size, pH control).
- Control for Solubility : Use DMSO/water co-solvents to ensure compound dissolution (confirm via dynamic light scattering).
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP vs. MIC). Conflicting results may arise from strain-specific resistance or assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
